molecular formula C14H13NO5 B15158821 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- CAS No. 653574-91-5

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-

Cat. No.: B15158821
CAS No.: 653574-91-5
M. Wt: 275.26 g/mol
InChI Key: YCGRFFPPEOAEAU-UHFFFAOYSA-N
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Description

The compound 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- is a derivative of 4-oxo-2-butenoic acid, featuring a phenyl ring substituted with a 3-cyanopropoxy group at the 3-position. The hydroxy group at position 2 and the oxo group at position 4 contribute to its acidic and chelating properties.

Properties

CAS No.

653574-91-5

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

4-[3-(3-cyanopropoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C14H13NO5/c15-6-1-2-7-20-11-5-3-4-10(8-11)12(16)9-13(17)14(18)19/h3-5,8-9,16H,1-2,7H2,(H,18,19)

InChI Key

YCGRFFPPEOAEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)C(=CC(=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation reaction, which involves the reaction of a methyl ketone derivative with glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving aldol condensation and other organic reactions are scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyanopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing its biological activity. For example, the cyanopropoxy group can interact with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Halogen-Substituted Analogs
  • 4-(4-Bromophenyl)-4-oxo-2-butenoic acid (CAS 20972-38-7): This analog replaces the cyanopropoxy group with a bromophenyl substituent. The bromine atom introduces electron-withdrawing effects, increasing lipophilicity (logP ~2.8) compared to the cyanopropoxy derivative. It is used in organic synthesis, with a molecular weight of 255.06 g/mol . Key Difference: Bromine’s bulkiness and lower polarity compared to the cyanopropoxy group may reduce solubility in polar solvents.
  • 4-(4-Chloro-3-methylphenyl)-4-oxo-2-butenoic acid (CAS 57045-34-8): Features a chloro-methylphenyl group, enhancing steric hindrance. Its synthesis achieves a 73% yield via Friedel-Crafts acylation, suggesting feasible scalability. Molecular weight: 224.64 g/mol .
Alkoxy and Cyano-Substituted Analogs
  • 3-(4-Ethoxybenzoyl)acrylic acid (CAS 36847-96-8): Contains an ethoxy group, which is electron-donating. Molecular weight: 235.24 g/mol . Key Difference: Ethoxy’s electron-donating nature vs. cyanopropoxy’s electron-withdrawing effect may influence binding affinity in enzyme inhibition.
  • 4-Oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}-2-butenoic acid (CAS 315671-16-0): Incorporates a sulfonamide-piperidine group, enhancing hydrogen-bonding capacity. Density: 1.415 g/cm³; pKa: 3.41 . Key Difference: The sulfonamide group introduces acidic protons, differing from the cyanopropoxy group’s non-ionic character.

Pharmacological Activity Comparison

  • Kynurenine 3-Hydroxylase (KMO) Inhibitors: highlights 4-phenyl-4-oxo-2-butenoic acid derivatives as KMO inhibitors for neurodegenerative diseases. The cyanopropoxy group’s electron-withdrawing nature may enhance binding to the enzyme’s active site compared to methoxy or ethoxy substituents .
  • Antimicrobial and Anti-inflammatory Applications: Analogs like 3-hydroxy-4-methoxycinnamic acid () from cinnamon exhibit anti-inflammatory activity. The cyanopropoxy derivative’s increased hydrophobicity might improve membrane penetration but reduce aqueous solubility .

Physicochemical and Regulatory Considerations

Property Target Compound (Cyanopropoxy) 4-Bromophenyl Analog 4-Ethoxyphenyl Analog
Molecular Weight (g/mol) ~300 (estimated) 255.06 235.24
logP ~2.5 (predicted) 2.8 2.2
Solubility Low (DMSO > water) Low (DMSO) Moderate (ethanol)
Toxicity Potential cyanide release Bromine-related toxicity Generally low

Biological Activity

Overview of 2-Butenoic Acid Derivatives

2-Butenoic acid derivatives are a class of organic compounds that often exhibit significant biological activities. The specific compound , "2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-", is characterized by its unique functional groups, which may contribute to its potential pharmacological properties.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Base Structure : 2-Butenoic acid provides a foundational framework that is common in various bioactive compounds.
  • Substituents : The presence of a phenyl group and a cyanopropoxy moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Many derivatives of butenoic acid have been studied for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The introduction of functional groups like cyanopropoxy can enhance this activity by increasing the compound's interaction with microbial membranes.

Anti-inflammatory Effects

Research indicates that certain butenoic acid derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus contributing to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry examined various butenoic acid derivatives for their antioxidant capabilities, finding that those with hydroxyl groups exhibited enhanced activity due to their ability to donate hydrogen atoms to free radicals.
  • Antimicrobial Activity Assessment : Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of phenyl-substituted butenoic acids against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to controls.
  • Anti-inflammatory Mechanism Exploration : A study in Phytotherapy Research highlighted the anti-inflammatory effects of butenoic acid derivatives in animal models of inflammation, noting a reduction in edema and inflammatory markers following treatment.

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
2-Butenoic Acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-ModerateHighModerate
3-Hydroxybutyric AcidHighModerateHigh
4-Hydroxybenzoic AcidModerateHighLow

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